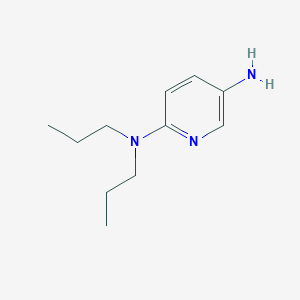
4-(Pyridin-2-yl)piperazin-1-carboximidamid-hydroiodid
Übersicht
Beschreibung
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is a useful research compound. Its molecular formula is C10H16IN5 and its molecular weight is 333.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomforschung eingesetzt, einem Bereich, der sich mit der umfassenden Untersuchung von Proteinen befasst, insbesondere ihrer Strukturen und Funktionen. Sie dient als biochemisches Werkzeug zur Untersuchung von Proteininteraktionen und -dynamik. Ihre Rolle in der Proteomforschung kann für das Verständnis zellulärer Prozesse auf molekularer Ebene entscheidend sein .
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α 2 -adrenergic receptor antagonists .
Mode of Action
If it acts similarly to other pyridinylpiperazine derivatives, it may interact with α 2 -adrenergic receptors, potentially leading to changes in cellular signaling .
Biochemical Pathways
If it acts as an α 2 -adrenergic receptor antagonist like other pyridinylpiperazine derivatives, it may influence pathways related to these receptors .
Result of Action
If it acts as an α 2 -adrenergic receptor antagonist, it could potentially alter cellular responses to adrenergic signaling .
Biochemische Analyse
Biochemical Properties
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, modulating their activity and influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic flux within cells . The nature of these interactions is often characterized by the formation of hydrogen bonds, hydrophobic interactions, and electrostatic forces, which contribute to the stability and specificity of the binding.
Cellular Effects
The effects of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These effects can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide involves its interactions with various biomolecules at the molecular level. This compound can bind to specific receptors, enzymes, and other proteins, modulating their activity and function . For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an activator by stabilizing the active conformation of the enzyme, enhancing its catalytic activity . Additionally, 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide may undergo degradation, leading to the formation of degradation products that can affect its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of stress responses . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with specific effects becoming more pronounced at higher concentrations . It is essential to determine the optimal dosage range to maximize the therapeutic potential of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide while minimizing its toxic effects .
Metabolic Pathways
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, by modulating the activity of enzymes involved in these pathways . Additionally, 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide can affect the levels of specific metabolites, leading to changes in cellular energy production, biosynthesis, and degradation of biomolecules . Understanding the metabolic pathways influenced by this compound is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, facilitated diffusion, or endocytosis . Once inside the cell, it can interact with intracellular transporters and binding proteins that regulate its localization and accumulation . The distribution of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors determine the overall bioavailability and efficacy of the compound in different biological contexts .
Subcellular Localization
The subcellular localization of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The localization of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide can influence its interactions with biomolecules, modulating its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOLFNZFEHSASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594675 | |
| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-32-5 | |
| Record name | 1-Piperazinecarboximidamide, 4-(2-pyridinyl)-, hydriodide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849776-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















